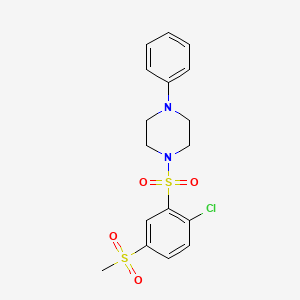

1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

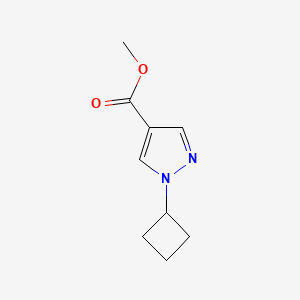

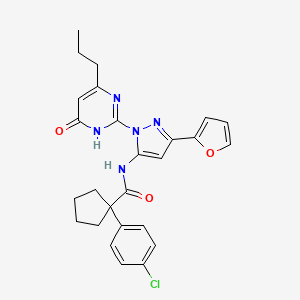

The compound “1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains sulfonyl and methylsulfonyl groups, which are commonly found in various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution . Protodeboronation of pinacol boronic esters is another method that could potentially be used .Chemical Reactions Analysis

The compound likely undergoes various chemical reactions. Electrophilic aromatic substitution is a common reaction for compounds with aromatic rings . Protodeboronation is another possible reaction .Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial and Surface Activity : Derivatives of 1,2,4-triazole, which share a structural similarity with the subject compound, have shown antimicrobial activity and potential as surface active agents, highlighting the versatility of sulfonamide and sulfonyl derivatives in developing biologically active compounds (R. El-Sayed, 2006).

Acaricidal Activity : Phenylpiperazine derivatives have been synthesized and evaluated for their acaricidal activity, indicating the potential of such compounds in pest control. A particular derivative exhibited high levels of activity against various mite species, suggesting the relevance of sulfonyl and phenylpiperazine moieties in developing acaricides (Jun Suzuki et al., 2021).

Enzyme Inhibition : A study on 1-Arylsulfonyl-4-phenylpiperazine derivatives has explored their potential in enzyme inhibition, particularly targeting enzymes like α-glucosidase, which is relevant in managing diabetes. This indicates the compound's utility in medicinal chemistry and drug development (M. Abbasi et al., 2017).

Chemical Synthesis and Methodology

Catalytic Applications : The development of novel catalysts from related compounds has been explored, with applications in synthesizing biologically active molecules and enhancing chemical reactions, demonstrating the compound's role in advancing synthetic chemistry techniques (Tahereh Ghauri Koodehi et al., 2017).

Synthetic Elaboration : The use of phenylsulfonyl and related groups in synthesizing extended oxazoles shows the compound's importance in organic synthesis, providing pathways to create complex molecules for various applications (Pravin Patil & F. A. Luzzio, 2016).

Environmental and Analytical Chemistry

- Herbicide Mobility in Soil : The transport characteristics of related sulfonylurea herbicides through soil columns have been studied, pointing towards the environmental behavior of such compounds and their impact on agriculture and soil chemistry (R. Veeh et al., 1994).

properties

IUPAC Name |

1-(2-chloro-5-methylsulfonylphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S2/c1-25(21,22)15-7-8-16(18)17(13-15)26(23,24)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRGYYQJMQIQHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)

![ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366793.png)

![3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366795.png)

![7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2366796.png)

![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2366801.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)